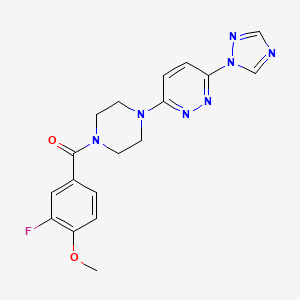

![molecular formula C22H24N4O5S2 B2643212 (Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398997-93-8](/img/structure/B2643212.png)

(Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

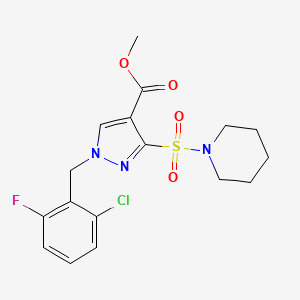

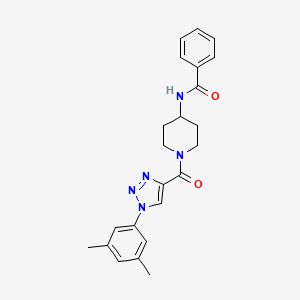

“(Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are known for their wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides, including “this compound”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated benzothiazole sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Applications De Recherche Scientifique

Metabolism and Excretion Studies

Research on compounds structurally related to (Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has been oriented towards understanding their metabolism and excretion. For instance, studies on a novel orexin 1 and 2 receptor antagonist, SB-649868, which shares a structural motif (a thiazolyl moiety), revealed insights into its metabolic pathways and excretion patterns in humans. The compound was found to be extensively metabolized, with principal routes involving oxidation of the benzofuran ring. The study highlighted the importance of understanding the metabolic pathways and excretion profiles for such compounds, ensuring effective and safe usage in therapeutic applications (Renzulli et al., 2011).

Therapeutic Potentials and Pharmacokinetics

Other structurally related compounds have been evaluated for their therapeutic potentials, such as zipeprol, studied for its urinary metabolism in various species, indicating its metabolic transformation and elimination patterns. The study's findings help in understanding the drug's pharmacokinetics, contributing to its safe and effective use (Constantin & Pognat, 1978). Similarly, combined antiparasitic treatments involving piperazine derivatives have been explored for treating neurocysticercosis, showing increased plasma concentrations of albendazole sulfoxide, a measure critical to enhancing therapeutic efficacy (García et al., 2011).

Environmental and Exposure Studies

The presence and implications of parabens, compounds structurally similar to this compound, have been a subject of environmental research studies. These studies focus on the occurrence of such compounds in human biological samples, providing insights into human exposure levels and potential health risks. Such research is crucial for understanding the environmental impact and health implications of various synthetic compounds widely used in consumer products (Zhang et al., 2020).

Neuropharmacology and Drug Design

Investigations into novel antipsychotics and their effects on neurological functions, such as prepulse inhibition, are also part of the research involving similar compounds. These studies are essential for the development of new therapeutic agents targeting psychiatric disorders. Understanding the pharmacodynamics and potential therapeutic effects of such compounds contributes significantly to neuropharmacology and drug design (Lombardo et al., 2009).

Propriétés

IUPAC Name |

ethyl 4-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S2/c1-3-31-22(28)25-12-14-26(15-13-25)33(29,30)17-10-8-16(9-11-17)20(27)23-21-24(2)18-6-4-5-7-19(18)32-21/h4-11H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWDJXVUJMHHTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2643131.png)

![ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate](/img/structure/B2643136.png)

![5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2643138.png)

![(5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2643139.png)

![5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2643141.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2643147.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2643150.png)

![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2643152.png)